molecular formula C8H12N2 B085413 2,6-Diethylpyrazine CAS No. 13067-27-1

2,6-Diethylpyrazine

Cat. No. B085413
CAS RN: 13067-27-1
M. Wt: 136.19 g/mol
InChI Key: QDWOWLUANUBTGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazine derivatives, including compounds like 2,6-diethylpyrazine, often involves the reaction of acetylenecarboxylic acid with amines. For example, 2-oxo-3-ethoxycarbonylmethylenepiperazine and its derivatives have been synthesized through reactions involving diethyl acetylenedicarboxylate and ethylenediamine or propylenediamine, showcasing a method that might be adapted for synthesizing 2,6-diethylpyrazine (Iwanami et al., 1964).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives reveals a symmetrical structure with strong intramolecular charge-transfer chromophoric systems. For instance, 2,5-diamino-3,6-dicyanopyrazine exhibits yellowish-green fluorescence in solution, indicating its potential use as a synthetic intermediate for fluorescent dye chromophores (Shirai et al., 1998). This analysis helps understand the electronic properties of 2,6-diethylpyrazine.

Chemical Reactions and Properties

Pyrazines, including 2,6-diethylpyrazine, undergo various chemical reactions. One such reaction is the dipolar cycloaddition, which has been demonstrated with methyl acrylate to form specific cycloaddition products, shedding light on the reactivity of the pyrazine ring (Helliwell et al., 2006).

Physical Properties Analysis

The synthesis and characterization of pyrazine derivatives provide insights into their physical properties. For example, compounds synthesized from amino acid-derived alpha-quaternary alpha-amino nitriles, including those related to pyrazines, exhibit specific crystal structures and behaviors that can be extrapolated to understand the physical properties of 2,6-diethylpyrazine (González-Vera et al., 2005).

Chemical Properties Analysis

The chemical properties of pyrazines, including 2,6-diethylpyrazine, can be inferred from studies on their synthesis, reactivity, and interaction with other chemicals. The reactivity of bipyrazines with nucleophiles, for instance, provides insight into the chemical behavior of pyrazines under various conditions (Bodar-Houillon et al., 1999).

Scientific Research Applications

  • Syntheses and Reactions of Some 2,5-Disubstituted Pyrazine Monoxides : This study focuses on the reactions of various substituted pyrazine monoxides, including 2,5-diethylpyrazine 1-oxide, with different chemicals. It explores the conversion of these compounds into diketopiperazines and examines their configurations (Ohta, Akita, & Hara, 1979).

  • Synthesis of Octacarboxytetra(2,3-pyrazino)porphyrazine : This research involves the condensation of a dicyano-5,6-diethoxycarbonylpyrazine derivative to produce water-soluble metal complexes of tetra-2,3-(5,6-dicarboxypyrazino)porphyrazine. These compounds have potential applications in photodynamic therapy for cancer (Kudrevich, Galpern, & Lier, 1994).

  • A General and Efficient Route to 6-Methyl-pyrazin-2-yl-amines : This study developed a process for synthesizing 6-methylpyrazine-2-yl-amines from 2,6-dichloropyrazine, demonstrating a method for accessing specific pyrazines efficiently (Colbon, Foster, Giles, Patel, & Singleton, 2008).

  • Mechanisms and Clinical Application of Tetramethylpyrazine : Tetramethylpyrazine, extracted from a traditional Chinese medicinal plant, has been used for treating cardiovascular and cerebrovascular diseases. This paper reviews its mechanisms of action, clinical status, and synthetic derivatives (Zhao, Liu, & Chen, 2016).

  • Effects of Tetramethylpyrazine on Functional Recovery and Neuronal Dendritic Plasticity after Experimental Stroke : This research explored the effects of tetramethylpyrazine on recovery and dendritic plasticity after stroke, indicating its potential in stroke therapy (Lin et al., 2015).

Safety And Hazards

2,6-Diethylpyrazine is classified as a flammable solid and is harmful if swallowed . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include keeping away from heat and sparks, avoiding breathing dust, and wearing protective clothing .

properties

IUPAC Name

2,6-diethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-7-5-9-6-8(4-2)10-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWOWLUANUBTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CC(=N1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80156670
Record name Pyrazine, 2,6-diethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethylpyrazine

CAS RN

13067-27-1
Record name 2,6-Diethylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13067-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diethylpyrazine
Source ChemIDplus
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Record name Pyrazine, 2,6-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazine, 2,6-diethyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,6-DIETHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name 2,6-Diethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036809
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
415
Citations
MY Jung, JY Bock, SO Baik, JH Lee… - Journal of agricultural …, 1999 - ACS Publications
Red pepper seeds were roasted with constant stirring for 6, 9, 10, and 12 min at 210 C, and oils were extracted from the roasted red pepper seeds using an expeller. The iodine values …
Number of citations: 62 pubs.acs.org
CK Shu - Journal of agricultural and food chemistry, 1999 - ACS Publications
The formation of pyrazines from l-serine and l-threonine has been studied. l-Serine and l-threonine, either alone or combined, were heated at 120 C as low temperature for 4 h or at 300 …
Number of citations: 88 pubs.acs.org
CJ Mussinan, RA Wilson, I Katz - Journal of agricultural and food …, 1973 - ACS Publications
The odor of pyrazines has been described as character-istically earthy, nutty, and roasted. Their presence in roasted foods is well documented. The earliest reference to pyrazines in …
Number of citations: 75 pubs.acs.org
M Fang, KR Cadwallader - Journal of agricultural and food …, 2013 - ACS Publications
Stable isotope dilution assays (SIDA) provide for accurate and precise quantitation of aroma components, such as alkylpyrazines, which are often present in low concentrations in …
Number of citations: 21 pubs.acs.org
DG Guadagni, RG Buttery… - Journal of the Science of …, 1972 - Wiley Online Library
Odour thresholds of the major components found in steam‐volatile potato‐chip oil were determined in water and in vegetable oil. From these values and the relative percentages of the …
Number of citations: 244 onlinelibrary.wiley.com
M Shimoda, H Shiratsuchi, Y Nakada… - Journal of Agricultural …, 1996 - ACS Publications
Voltile flavor compounds in sesame seed oil were investigated. Commercially processed sesame seed oil was steam distilled under reduced pressure, and volatiles from the distillate …
Number of citations: 120 pubs.acs.org
RG Buttery, RM Seifert, DG Guadagni… - Journal of Agricultural …, 1971 - ACS Publications
The basic fraction of the steam volatile oil from potato chipshas been analyzed using capillary and packed column gas chromatography separation, with characterization by mass and …
Number of citations: 99 pubs.acs.org
M Miyazawa, N Matsuda, N Tamura… - Journal of Essential Oil …, 2008 - Taylor & Francis
The components of the volatile oil from dried fruiting bodies of Hericium erinaceus (Bull.: Fr.) Pers. were analyzed by capillary GC and GC/MS. Seventy-seven components, representing …
Number of citations: 28 www.tandfonline.com
HH Baek, CJ Kim, BH Ahn, HS Nam… - Journal of agricultural …, 2001 - ACS Publications
Aroma-active compounds from a beeflike process flavor, produced by extrusion of enzyme-hydrolyzed vegetable protein (E-HVP), were analyzed using aroma extract dilution analysis. …
Number of citations: 74 pubs.acs.org
J Wang, M Li, H Wang, W Huang, F Li… - Journal of Agricultural …, 2022 - ACS Publications
Aroma extract dilution analysis was performed on volatile fractions extracted from a freshly prepared Dahongpao (DHP) tea infusion using solvent-assisted flavor evaporation, yielding …
Number of citations: 31 pubs.acs.org

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